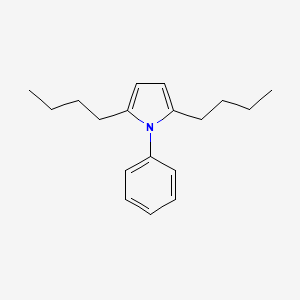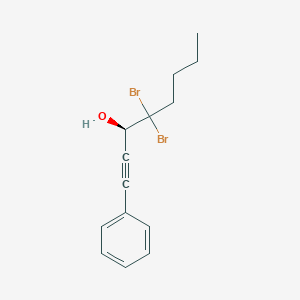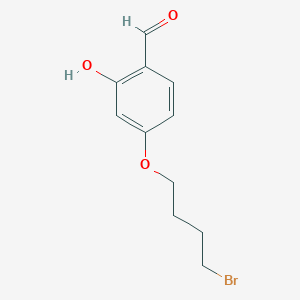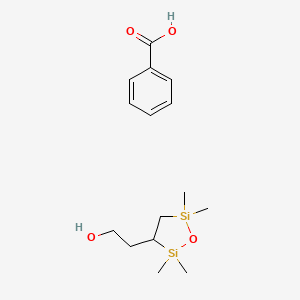![molecular formula C13H22O2 B14230959 4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal CAS No. 821770-22-3](/img/structure/B14230959.png)
4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal is an organic compound with a unique structure that includes a cyclohexylidene ring substituted with a hydroxypropan-2-yl group and a butanal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal typically involves the reaction of cyclohexanone with isopropanol in the presence of an acid catalyst to form the intermediate 4-(2-Hydroxypropan-2-yl)cyclohexanone. This intermediate is then subjected to an aldol condensation reaction with butanal under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is also common in industrial settings .
化学反応の分析
Types of Reactions
4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
科学的研究の応用
4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s reactivity is influenced by the presence of functional groups that can participate in various chemical reactions .
類似化合物との比較
Similar Compounds
- 4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one
- 4-(2-Hydroxypropan-2-yl)cyclohexane-1-carboxylic acid
- 4-(2-Hydroxypropan-2-yl)phenol
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research .
特性
CAS番号 |
821770-22-3 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
4-[4-(2-hydroxypropan-2-yl)cyclohexylidene]butanal |
InChI |
InChI=1S/C13H22O2/c1-13(2,15)12-8-6-11(7-9-12)5-3-4-10-14/h5,10,12,15H,3-4,6-9H2,1-2H3 |
InChIキー |
JEPUMXAGLMHORY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCC(=CCCC=O)CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


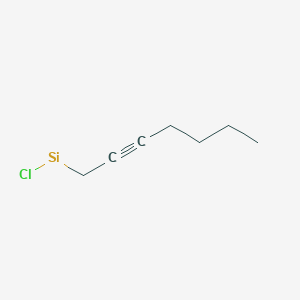
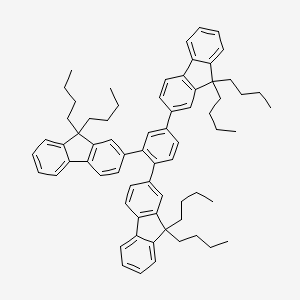
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)

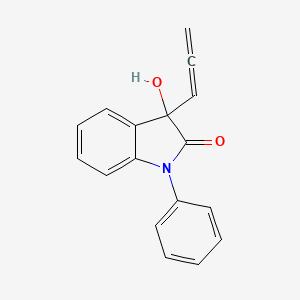
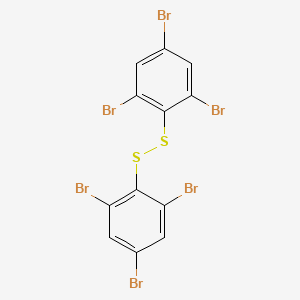
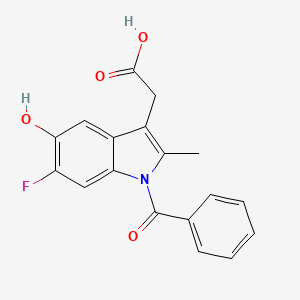
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
